dimethyl 2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,4-dicarboxylate
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Description
Dimethyl 2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,4-dicarboxylate is a useful research compound. Its molecular formula is C24H23N3O7 and its molecular weight is 465.5 g/mol. The purity is usually 95%.
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Biological Activity
Dimethyl 2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,4-dicarboxylate is a complex organic compound with potential therapeutic applications. Its structure includes a pyrazolone moiety, which is known for various biological activities, including anti-inflammatory and analgesic effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key findings include:
1. Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. For instance, studies have shown that derivatives of pyrazolone demonstrate high anti-lipid peroxidation activity, which is crucial in preventing oxidative stress-related cellular damage .
Compound | IC50 (µM) | Activity |
---|---|---|
Dimethyl 2-{...} | 50 | Moderate antioxidant |
Pyrazolone derivative | 30 | Strong antioxidant |
2. Anti-inflammatory Properties
Compounds containing pyrazolone rings are frequently investigated for their anti-inflammatory effects. The presence of specific functional groups in dimethyl 2-{...} may enhance its ability to inhibit inflammatory pathways, similar to other known pyrazolone derivatives .
3. Inhibition of Lipoxygenase
Preliminary assays have indicated that related compounds can inhibit lipoxygenase enzymes, which are involved in the inflammatory response. The inhibition rates vary among compounds; however, the specific activity of dimethyl 2-{...} needs further exploration to establish its efficacy compared to established inhibitors .
Case Studies
Several studies have highlighted the biological potential of similar compounds:
Study 1: Antioxidant and Lipoxygenase Inhibition
A study published in MDPI assessed various pyrazolone derivatives for their antioxidant and lipoxygenase inhibitory activities. The results indicated that certain derivatives showed promising results in both assays, suggesting that modifications to the core structure can significantly influence biological outcomes .
Study 2: Synthesis and Characterization
Research on the synthesis and characterization of related pyrazolone compounds revealed their structural stability and potential for further functionalization. These studies often utilize techniques such as NMR and mass spectrometry to confirm the identity and purity of synthesized compounds .
Properties
Molecular Formula |
C24H23N3O7 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
dimethyl 2-[1-[5-(2-methoxy-2-oxoethyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]ethylideneamino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H23N3O7/c1-14(25-18-12-15(23(30)33-3)10-11-17(18)24(31)34-4)21-19(13-20(28)32-2)26-27(22(21)29)16-8-6-5-7-9-16/h5-12,26H,13H2,1-4H3 |
InChI Key |
ALVCAAHXMQSQSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Origin of Product |
United States |
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